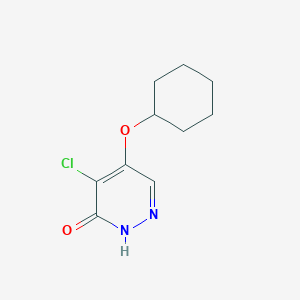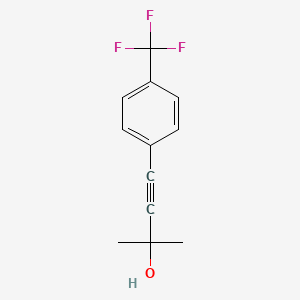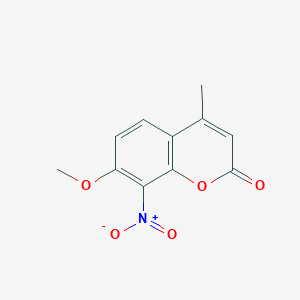
ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat ist eine organische Verbindung, die zur Klasse der Ester gehört. Sie zeichnet sich durch das Vorhandensein einer Inden-Einheit aus, die mit einer Propanoatestergruppe verbunden ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat erfolgt typischerweise durch die Reaktion von 2,3-Dihydro-1H-inden-1-on mit Ethylacetoacetat. Die Reaktion wird in der Regel in Gegenwart einer Base wie Natriumethoxid oder Kalium-tert-butoxid durchgeführt, was die Bildung der Esterbindung erleichtert. Das Reaktionsgemisch wird dann unter Rückflussbedingungen erhitzt, um die vollständige Umwandlung der Ausgangsmaterialien in das gewünschte Produkt zu gewährleisten.
Industrielle Produktionsmethoden
In der industriellen Umgebung kann die Produktion von Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat durch den Einsatz von kontinuierlichen Strömungsreaktoren hochskaliert werden. Diese Reaktoren ermöglichen eine präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Verweilzeit, was zu höheren Ausbeuten und Reinheiten des Endprodukts führt. Darüber hinaus kann der Einsatz von Katalysatoren wie Palladium oder Nickel die Effizienz der Reaktion verbessern.
Chemische Reaktionsanalyse
Reaktionstypen
Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um entsprechende Carbonsäuren oder Ketone zu bilden.
Reduktion: Reduktionsreaktionen können die Estergruppe in einen Alkohol oder die Inden-Einheit in einen vollständig gesättigten Cycloalkan umwandeln.
Substitution: Die Estergruppe kann durch andere funktionelle Gruppen wie Amine oder Halogenide substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden typischerweise verwendet.
Substitution: Reagenzien wie Ammoniak (NH3) oder Halogenierungsmittel (z. B. Brom, Br2) werden für Substitutionsreaktionen eingesetzt.
Hauptprodukte, die gebildet werden
Oxidation: Carbonsäuren oder Ketone.
Reduktion: Alkohole oder Cycloalkane.
Substitution: Amine oder halogenierte Derivate.
Wissenschaftliche Forschungsanwendungen
Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es dient als Baustein für die Synthese komplexerer organischer Moleküle.
Biologie: Die Verbindung wird zum Studium von enzymkatalysierten Reaktionen und Stoffwechselwegen verwendet.
Industrie: Die Verbindung wird zur Herstellung von Polymeren und anderen fortschrittlichen Materialien verwendet.
Wirkmechanismus
Der Wirkmechanismus von Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die Estergruppe kann hydrolysiert werden, um aktive Metaboliten freizusetzen, die biologische Wirkungen ausüben. Die Inden-Einheit kann mit hydrophoben Taschen in Proteinen interagieren, deren Aktivität modulieren und zu therapeutischen Ergebnissen führen.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol or the indene moiety to a fully saturated cycloalkane.
Substitution: The ester group can be substituted with other functional groups such as amines or halides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like ammonia (NH3) or halogenating agents (e.g., bromine, Br2) are employed for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or cycloalkanes.
Substitution: Amines or halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release active metabolites that exert biological effects. The indene moiety can interact with hydrophobic pockets in proteins, modulating their activity and leading to therapeutic outcomes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxobutanoat
- Methyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat
- Propyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat
Einzigartigkeit
Ethyl-3-(2,3-Dihydro-1H-inden-1-yl)-3-oxopropanoat ist aufgrund seiner spezifischen Esterbindung und des Vorhandenseins der Inden-Einheit einzigartig. Diese Kombination verleiht ihm einzigartige chemische und biologische Eigenschaften und macht es zu einer wertvollen Verbindung für verschiedene Anwendungen.
Eigenschaften
Molekularformel |
C14H16O3 |
|---|---|
Molekulargewicht |
232.27 g/mol |
IUPAC-Name |
ethyl 3-(2,3-dihydro-1H-inden-1-yl)-3-oxopropanoate |
InChI |
InChI=1S/C14H16O3/c1-2-17-14(16)9-13(15)12-8-7-10-5-3-4-6-11(10)12/h3-6,12H,2,7-9H2,1H3 |
InChI-Schlüssel |
JISCUTGSZSTMFT-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC(=O)C1CCC2=CC=CC=C12 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Methyl 6-methyl-[2,3'-bipyridine]-5'-carboxylate](/img/structure/B11875819.png)





![9-[(1r,2r)-2-Hydroxycyclohexyl]-3,9-dihydro-6h-purin-6-one](/img/structure/B11875861.png)


![6,8-Dichloroimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B11875873.png)
